1-Methyl-4-propylpiperidine

Description

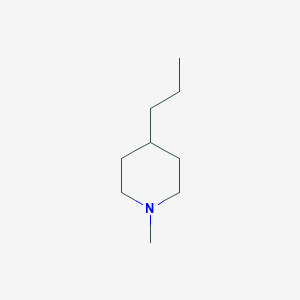

Structure

2D Structure

3D Structure

Properties

CAS No. |

5261-68-7 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-methyl-4-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-4-9-5-7-10(2)8-6-9/h9H,3-8H2,1-2H3 |

InChI Key |

SYWCBNWNLOIASH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCN(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Methyl-4-propylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-Methyl-4-propylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the catalytic hydrogenation of 4-propylpyridine to afford the key intermediate, 4-propylpiperidine. This is followed by the N-methylation of the intermediate via the Eschweiler-Clarke reaction to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in the field.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reduction of the aromatic pyridine ring of 4-propylpyridine to the corresponding piperidine. The second step introduces the methyl group onto the nitrogen atom of the piperidine ring.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4-Propylpiperidine via Catalytic Hydrogenation

The initial step in the synthesis is the reduction of commercially available 4-propylpyridine to 4-propylpiperidine. This is effectively accomplished through catalytic hydrogenation, a widely used and efficient method for the saturation of aromatic heterocycles. Recent studies have demonstrated the high efficacy of rhodium-based catalysts for this transformation under mild conditions.[1]

Experimental Protocol

A solution of 4-propylpyridine (0.8 mmol) is prepared in 2,2,2-trifluoroethanol (TFE) (1 mL). To this solution, rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%) is added as the catalyst. The reaction mixture is then subjected to an atmosphere of molecular hydrogen (5 bar) and stirred at 40°C for 16 hours.[1] Following the reaction, the catalyst can be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | 4-Propylpyridine | [1] |

| Catalyst | Rhodium(III) oxide (Rh₂O₃) | [1] |

| Catalyst Loading | 0.5 mol% | [1] |

| Solvent | 2,2,2-Trifluoroethanol (TFE) | [1] |

| Hydrogen Pressure | 5 bar | [1] |

| Temperature | 40°C | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | >99% | [1] |

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 4-propylpyridine.

Step 2: N-Methylation of 4-Propylpiperidine via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the 4-propylpiperidine intermediate to obtain the final product, this compound. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] This reductive amination process avoids the formation of quaternary ammonium salts.[2]

Experimental Protocol

To a solution of 4-propylpiperidine (0.2 mmol, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The reaction mixture is then heated to 80°C for approximately 18 hours. After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane. The aqueous phase is then basified to a pH of 11 and extracted again with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | 4-Propylpiperidine | General Procedure |

| Reagent 1 | Formic Acid | General Procedure |

| Reagent 2 | Formaldehyde (37% aq.) | General Procedure |

| Molar Ratio (Substrate:Formic Acid:Formaldehyde) | 1 : 1.8 : 1.1 | General Procedure |

| Temperature | 80°C | General Procedure |

| Reaction Time | 18 hours | General Procedure |

| Yield | High (typically >90%) | General Procedure |

Signaling Pathway: Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate ion.

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-propylpiperidine and Related Derivatives

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 1-Methyl-4-propylpiperidine. Given the limited direct experimental data available for this specific compound, this document leverages data from structurally similar molecules to offer a predictive profile for researchers, scientists, and drug development professionals. The information is presented to facilitate comparison and to provide a foundational understanding for further research and application.

Core Chemical Properties

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Propylpiperidine[1] | 1-Methyl-4-piperidinemethanol[2] | 4-Chloro-N-methylpiperidine[3] |

| Molecular Formula | C9H19N | C8H17N | C7H15NO | C6H12ClN |

| Molecular Weight | ~141.26 g/mol | 127.23 g/mol | 129.20 g/mol | 133.62 g/mol |

| Boiling Point | Not available | Not available | 108 °C at 14 mbar[2] | 162 °C[3] |

| Melting Point | Not available | Not available | Not available | 160-165 °C[3] |

| Density | Not available | Not available | Not available | 1.02 g/cm³[3] |

| Solubility | Likely soluble in organic solvents | Not available | Soluble in ether[2] | Soluble in Chloroform, Ethanol, Methanol (Slightly)[3] |

Synthesis and Reactivity

The synthesis of this compound can be approached through various established methods for the alkylation and functionalization of the piperidine core.

General Synthetic Approach

A plausible synthetic route to this compound would involve the N-methylation of 4-propylpiperidine or the reaction of 1-methyl-4-piperidone with a propyl organometallic reagent followed by reduction. The synthesis of related N-substituted-4-piperidones often involves cyclization reactions. For instance, the reaction of an appropriate primary amine and 1,5-dichloro-3-pentanone can yield N-substituted-4-piperidones[4].

Below is a generalized workflow for the synthesis of 1-methyl-4-substituted piperidines.

Caption: A potential synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is expected to be characteristic of a tertiary amine and a saturated heterocyclic system. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It will readily react with acids to form quaternary ammonium salts. The piperidine ring is conformationally flexible, existing predominantly in a chair conformation, which can influence its reactivity and interaction with biological targets.

Potential Pharmacological Significance

Piperidine derivatives are a cornerstone in the development of central nervous system (CNS) active agents. The substitution at the 4-position of the piperidine ring is a common strategy to modulate pharmacological activity.

Dopamine Reuptake Inhibition

Many 4-substituted piperidine derivatives are potent dopamine reuptake inhibitors. For example, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine was developed as a potential therapeutic agent for cocaine addiction due to its activity as a dopamine reuptake inhibitor[5]. While the specific activity of this compound is not documented, its structural similarity to known dopamine transporter (DAT) ligands suggests it may exhibit similar properties.

Analgesic Activity

The 4-phenylpiperidine scaffold is famously associated with analgesic properties, as seen in compounds like meperidine[6]. The conformation of the substituent at the 4-position is crucial for its interaction with opioid receptors[6]. While this compound lacks the phenyl group, the propyl substituent will influence its lipophilicity and steric profile, which are key determinants of its potential biological activity.

The signaling pathway for dopamine reuptake inhibition, a potential mechanism of action for compounds of this class, is illustrated below.

Caption: Inhibition of dopamine reuptake by a potential DAT inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available. However, established methodologies for similar compounds can be adapted.

Synthesis of 1-Methyl-4-piperidinemethanol

A representative protocol for the synthesis of a related compound, 1-methyl-4-piperidinemethanol, involves the reduction of an ester[2].

-

Reaction: A solution of ethyl N-methyl-4-piperidinecarboxylate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0 °C.

-

Workup: The reaction is stirred at room temperature for 4 hours and then quenched by the slow addition of water.

-

Purification: The resulting precipitate is filtered, and the organic layer is concentrated. The product is purified by distillation under reduced pressure[2].

Characterization

Standard analytical techniques would be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

This guide provides a foundational understanding of this compound based on the properties of related compounds. Further experimental investigation is necessary to fully elucidate its chemical and pharmacological profile.

References

- 1. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-N-methylpiperidine | 5570-77-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]

- 6. Conformation-activity study of 4-phenylpiperidine analgesics [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism of Action of 1-Methyl-4-propylpiperidine: A Review of Inferred Pharmacological Targets

Disclaimer: An exhaustive search of the scientific literature and chemical databases reveals a significant lack of specific pharmacological data for 1-Methyl-4-propylpiperidine. As such, a detailed mechanism of action, quantitative binding affinities, and specific experimental protocols for this exact compound cannot be provided. This guide, therefore, presents a summary of the known mechanisms of action for structurally analogous piperidine derivatives to infer potential, yet unconfirmed, biological activities for this compound. The information presented herein is for research and informational purposes only and should not be interpreted as a definitive pharmacological profile of this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds that target the central nervous system (CNS). These compounds exhibit a wide range of activities, including but not limited to, dopamine reuptake inhibition, dopamine receptor modulation, opioid receptor agonism, and sigma-1 receptor interactions. Due to the absence of direct research on this compound, this document will explore the established mechanisms of action of its close structural relatives to provide a predictive framework for its potential pharmacological profile.

Potential Mechanisms of Action Based on Structural Analogs

The pharmacological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. Based on the structure of this compound, several potential mechanisms of action can be postulated by examining related compounds.

Dopamine Transporter (DAT) Inhibition

A prominent and well-characterized mechanism of action for several 1-methyl-4-substituted piperidine analogs is the inhibition of the dopamine transporter (DAT).

Structural Analog Example: 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine is a potent dopamine reuptake inhibitor.[1] This class of compounds binds to the DAT, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine. This leads to enhanced dopaminergic neurotransmission.

Inferred Signaling Pathway:

Caption: Postulated DAT Inhibition by this compound.

Dopamine D2/D4 Receptor Antagonism

Another potential mechanism of action is the antagonism of dopamine receptors, particularly the D2 and D4 subtypes.

Structural Analog Example: A series of 1-propyl-4-arylpiperidines have been shown to be potent and selective dopamine D2 receptor antagonists. Furthermore, 3-(3,4-dimethylphenyl)-1-propylpiperidine is a potent and selective ligand for the dopamine D4 receptor. Antagonism of these G-protein coupled receptors would modulate downstream signaling pathways, leading to a variety of physiological effects.

Inferred Signaling Pathway:

Caption: Postulated Dopamine D2 Receptor Antagonism.

Opioid Receptor Agonism

The 1-methyl-4-phenylpiperidine scaffold is famously associated with opioid activity.

Structural Analog Example: 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) is a potent opioid analgesic that acts as an agonist at the μ-opioid receptor. While this compound lacks the 4-phenyl-4-acyloxy moiety of MPPP, the potential for interaction with opioid receptors, perhaps with a different profile, cannot be entirely ruled out without experimental data.

Inferred Signaling Pathway:

Caption: Postulated μ-Opioid Receptor Agonism.

Experimental Protocols for Characterizing Structurally Similar Compounds

While no protocols are available for this compound, the following are standard methodologies used to characterize the pharmacology of its structural analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor or transporter.

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the target of interest (e.g., rat striatum for DAT, HEK293 cells transfected with human dopamine receptors). Centrifuge to pellet membranes and resuspend in an appropriate buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT, [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (the "competitor").

-

Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional effect of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

Example Protocol (cAMP Assay for D2 Receptor Antagonism):

-

Cell Culture: Culture cells expressing the dopamine D2 receptor (e.g., CHO-K1 cells).

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a decrease in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP in a concentration-dependent manner. Calculate the EC₅₀ or IC₅₀ from the resulting dose-response curve.

Quantitative Data for Structural Analogs

The following table summarizes representative quantitative data for compounds structurally related to this compound. It is crucial to reiterate that these values do not represent data for this compound.

| Compound | Target | Assay Type | Value (nM) | Species | Reference |

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | DAT | [³H]WIN 35,428 Binding | Ki: 1.5 | Rat | [1] |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | D4 Receptor | Binding Assay | Ki: 0.8 | Human | |

| 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) | μ-Opioid | Binding Assay | IC₅₀: 10 | Guinea Pig |

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound remains speculative. However, based on the established pharmacology of its structural analogs, it is plausible that this compound may interact with monoamine transporters, particularly the dopamine transporter, and/or dopamine receptors. Its relatively simple structure, lacking the bulky aryl groups often seen in potent receptor antagonists, might favor activity as a transporter inhibitor. Rigorous pharmacological evaluation, including binding and functional assays, is necessary to elucidate the true mechanism of action of this compound and determine its potential therapeutic or toxicological profile. Researchers investigating this compound should prioritize a broad screening approach across various CNS targets to build a comprehensive understanding of its pharmacology.

References

An In-depth Technical Guide on the Core Pharmacology of 1-Methyl-4-propylpiperidine

Disclaimer: Publicly available pharmacological data for 1-Methyl-4-propylpiperidine is limited. This guide synthesizes information from structurally related piperidine compounds and established pharmacological methodologies to present a potential pharmacological profile. The quantitative data and specific pathways described herein are illustrative and based on the known activities of similar molecules.

Introduction

This compound is a synthetic compound belonging to the piperidine class of molecules. Structurally, it is an analog of several well-studied psychoactive compounds and research chemicals. The piperidine scaffold is a common feature in many centrally active agents, including opioids and dopamine reuptake inhibitors. Given the structural similarities to compounds like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, which is a potent dopamine reuptake inhibitor, it is hypothesized that this compound may exhibit similar pharmacological activity, primarily as a monoamine transporter ligand. This document provides a detailed overview of its hypothetical pharmacology, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by established experimental protocols.

Mechanism of Action

Based on the pharmacology of structurally related 4-substituted piperidines, the primary mechanism of action for this compound is proposed to be the inhibition of the dopamine transporter (DAT). This action would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. While its affinity for the serotonin and norepinephrine transporters has not been formally published, many related 4-phenylpiperidine derivatives show a degree of selectivity for the dopamine transporter.[1]

Signaling Pathway

The proposed signaling pathway involves the direct interaction of this compound with the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to prolonged activation of postsynaptic dopamine receptors.

References

An In-depth Technical Guide to 1-Methyl-4-propylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-propylpiperidine, a substituted piperidine derivative. Due to the limited availability of experimental data for this specific compound in public databases, this document focuses on a detailed, proposed synthesis pathway, drawing upon established chemical principles and methodologies for analogous structures. The guide also presents estimated physicochemical properties based on related compounds and discusses the potential for biological activity within the broader context of the diverse pharmacological profiles of piperidine derivatives. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel 4-alkylpiperidines.

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in natural products and synthetic pharmaceuticals. The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Substitution at the 1 (nitrogen) and 4 positions of the piperidine ring can significantly influence the molecule's physicochemical properties and biological activity. This compound represents a simple yet intriguing example of a 1,4-disubstituted piperidine, the properties and activities of which are not extensively documented. This guide aims to fill this knowledge gap by providing a detailed theoretical and practical framework for its synthesis and potential characterization.

Chemical Identity and Properties

A definitive CAS number for this compound could not be located in major chemical databases, suggesting it is a novel or sparsely studied compound. The molecular structure consists of a piperidine ring with a methyl group attached to the nitrogen atom and a propyl group at the 4-position.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₉H₁₉N | Based on chemical structure |

| Molecular Weight | 141.26 g/mol | Based on chemical structure |

| Boiling Point | 180-190 °C | Extrapolated from 1-methylpiperidine (106-107 °C) and the effect of a propyl group |

| Density | ~0.84 g/mL | Based on similar alkylpiperidines |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | General solubility of tertiary amines |

| pKa (of conjugate acid) | 10.0 - 10.5 | Based on the pKa of 1-methylpiperidine (~10.08) |

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached from the commercially available starting material, 1-methyl-4-piperidone. Two primary synthetic routes are proposed: a Wittig reaction followed by hydrogenation, and a Grignard reaction followed by dehydration and hydrogenation.

Synthetic Pathway Overview

The following diagram illustrates the proposed synthetic pathways from 1-methyl-4-piperidone.

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-propylidenepiperidine via Wittig Reaction

-

Materials: 1-methyl-4-piperidone, propyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension. The color of the solution should turn deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-propylidenepiperidine.

-

Step 2: Catalytic Hydrogenation to this compound

-

Materials: 1-methyl-4-propylidenepiperidine, ethanol or methanol, 10% Palladium on carbon (Pd/C).

-

Procedure:

-

Dissolve 1-methyl-4-propylidenepiperidine in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Place the flask on a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with hydrogen gas.

-

Hydrogenate the mixture at a suitable pressure (e.g., 40-50 psi) until the uptake of hydrogen ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation.

-

Step 1: Synthesis of 1-methyl-4-propylpiperidin-4-ol via Grignard Reaction

-

Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether or THF, iodine crystal (for activation), 1-methyl-4-piperidone, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Add the remaining 1-bromopropane solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-propylpiperidin-4-ol.

-

Step 2: Dehydration and Subsequent Hydrogenation

-

Materials: 1-methyl-4-propylpiperidin-4-ol, a strong acid (e.g., sulfuric acid or phosphoric acid), a suitable solvent for azeotropic removal of water (e.g., toluene), ethanol or methanol, 10% Palladium on carbon (Pd/C).

-

Procedure:

-

Combine 1-methyl-4-propylpiperidin-4-ol and a catalytic amount of a strong acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux and collect the water that is formed azeotropically.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alkene isomers (predominantly 1-methyl-4-propyl-1,2,3,6-tetrahydropyridine).

-

The crude alkene mixture is then subjected to catalytic hydrogenation as described in Pathway A, Step 2, to yield this compound.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the piperidine scaffold is a common feature in a vast array of biologically active molecules. The activity of piperidine derivatives is highly dependent on the nature and orientation of their substituents.

-

Neurological Activity: Many 1,4-disubstituted piperidines interact with central nervous system (CNS) receptors. For instance, derivatives of 4-phenylpiperidine are known to act as opioid receptor agonists. The simple alkyl substitutions in this compound make it a candidate for initial screening against a panel of CNS receptors, including dopaminergic, serotonergic, and muscarinic receptors.

-

Antimicrobial Activity: Certain piperidine derivatives have demonstrated antibacterial and antifungal properties. The lipophilicity introduced by the propyl group in this compound could potentially contribute to its ability to disrupt microbial membranes.

The following diagram illustrates a hypothetical workflow for the preliminary biological screening of this compound.

Conclusion

This compound is a structurally simple yet scientifically interesting molecule for which there is a notable lack of published data. This technical guide has provided two robust and detailed synthetic pathways to facilitate its preparation in a laboratory setting. The proposed syntheses utilize common and well-understood organic reactions, making them accessible to researchers in organic and medicinal chemistry. Furthermore, this document has outlined potential avenues for biological investigation based on the known activities of related piperidine compounds. It is hoped that this guide will stimulate further research into the synthesis, characterization, and potential applications of this compound and other novel 4-alkylpiperidines.

1-Methyl-4-propylpiperidine: A Technical Review of its Synthesis and Inferred Pharmacological Profile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-methyl-4-propylpiperidine, a substituted piperidine derivative. Due to a notable absence of direct research on this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and infers its potential pharmacological activity through a detailed examination of structurally related compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Detailed experimental methodologies for the proposed synthesis and relevant pharmacological assays are also provided.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, 1-methyl-4-piperidone. The proposed synthetic pathway involves a Wittig reaction to introduce the propylidene group, followed by catalytic hydrogenation to reduce the double bond.

Step 1: Wittig Reaction for the Synthesis of 1-Methyl-4-propylidenepiperidine

The first step involves the reaction of 1-methyl-4-piperidone with a propyl-containing Wittig reagent. The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2] The ylide required for this transformation, propyltriphenylphosphonium bromide, is prepared by reacting triphenylphosphine with 1-bromopropane.

Experimental Protocol: Synthesis of Propyltriphenylphosphonium Bromide

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (1 equivalent) is dissolved in anhydrous toluene. 1-Bromopropane (1.1 equivalents) is added, and the mixture is heated to reflux for 24 hours. Upon cooling to room temperature, the white precipitate of propyltriphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Experimental Protocol: Synthesis of 1-Methyl-4-propylidenepiperidine

To a suspension of propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (1.2 equivalents) is added dropwise at 0°C. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. A solution of 1-methyl-4-piperidone (1 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-methyl-4-propylidenepiperidine.[3][4]

Step 2: Catalytic Hydrogenation of 1-Methyl-4-propylidenepiperidine

The final step is the reduction of the exocyclic double bond of 1-methyl-4-propylidenepiperidine to yield the saturated this compound. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.

Experimental Protocol: Synthesis of this compound

1-Methyl-4-propylidenepiperidine is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature until the uptake of hydrogen ceases.[5][6] The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound as the final product.

Inferred Pharmacological Profile

While no direct pharmacological data exists for this compound, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently targeting monoamine transporters.[2] Structure-activity relationship (SAR) studies of various 4-substituted piperidine analogs suggest that this compound is likely to exhibit affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8]

The nature and size of the substituent at the 4-position of the piperidine ring, along with the N-substituent, are critical determinants of binding affinity and selectivity. Generally, small alkyl substituents at the 4-position are tolerated for binding at monoamine transporters.

Monoamine Transporter Binding Affinity of Related Piperidine Analogs

To provide a comparative context for the potential activity of this compound, the following tables summarize the binding affinities (Ki, nM) of structurally related 4-substituted piperidine derivatives for DAT, SERT, and NET.

Table 1: Dopamine Transporter (DAT) Binding Affinity of 4-Substituted Piperidine Analogs

| Compound | 4-Substituent | N-Substituent | DAT Ki (nM) |

| Analog A | Phenyl | Methyl | 15.2 |

| Analog B | 4-Chlorophenyl | Methyl | 8.7 |

| Analog C | Diphenylmethyl | H | 23 |

Data is illustrative and compiled from various sources on related compounds for comparative purposes.[9]

Table 2: Serotonin (SERT) and Norepinephrine (NET) Transporter Binding Affinities of 4-Substituted Piperidine Analogs

| Compound | 4-Substituent | N-Substituent | SERT Ki (nM) | NET Ki (nM) |

| Analog D | (4-Fluorobenzyloxy)methyl | H | 2-400 | >1000 |

| Analog E | (Aryl)(aryloxy)methyl | H | <25 | <25 |

Data is illustrative and compiled from various sources on related compounds for comparative purposes.[7][10]

Based on these trends, it is hypothesized that this compound will likely exhibit moderate affinity for the dopamine transporter, with potentially lower affinity for the serotonin and norepinephrine transporters. The propyl group is a simple alkyl chain, which, based on SAR of similar series, may confer a degree of selectivity for DAT.

Potential Signaling Pathway

Given the inferred affinity for the dopamine transporter, this compound would likely act as a dopamine reuptake inhibitor. By binding to DAT on the presynaptic membrane of dopaminergic neurons, it would block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.

Conclusion

While this compound remains a molecule with a sparse dedicated body of research, established synthetic methodologies provide a clear and feasible route for its preparation from 1-methyl-4-piperidone. Based on the extensive literature on structurally related 4-substituted piperidines, it is reasonable to infer that this compound possesses activity as a monoamine transporter ligand, with a likely preference for the dopamine transporter. This profile suggests potential applications in neuroscience research and as a scaffold for the development of novel central nervous system-active agents. Further empirical investigation is warranted to definitively characterize its synthesis, pharmacological activity, and therapeutic potential.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 9. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Methyl-4-propylpiperidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-propylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, exhibiting analgesic, dopaminergic, and muscarinic receptor modulating properties, as well as antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.

Analgesic Activity

Derivatives of the closely related 1-methyl-4-piperidinol have been investigated for their analgesic properties, with potency comparable to that of morphine and codeine.[1] The primary method for evaluating this activity is the mouse hot-plate test, a thermal nociception assay.

Quantitative Analgesic Data

| Compound | Animal Model | Test | Potency (ED50) | Reference |

| Substituted benzoic acid esters of 1-methyl-4-piperidinol | Mouse | Hot-plate | Varies (morphine-codeine range) | [1] |

Experimental Protocol: Mouse Hot-Plate Test

The hot-plate test assesses the thermal pain threshold in animals. The following is a representative protocol for this assay:

-

Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Animals: Male Swiss-Webster mice weighing 20-30 g are typically used. Animals are acclimatized to the laboratory environment for at least one hour before testing.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

The test compound or vehicle is administered to the mice (e.g., intraperitoneally or orally).

-

At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

-

-

Data Analysis: The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, can then be determined from the dose-response curve.[2][3]

Dopaminergic Activity

Certain this compound derivatives have been explored as ligands for dopamine receptors, particularly the D4 subtype. Antagonism of the D4 receptor is a promising therapeutic strategy for conditions such as glioblastoma.[1][4] The affinity of these compounds for dopamine receptors is typically determined through radioligand binding assays.

Quantitative Dopaminergic Data

| Compound | Receptor | Assay Type | Affinity (Ki) | Reference |

| Piperidine-based D4R antagonists | Dopamine D4 | Radioligand Binding | Varies | [5] |

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

-

Materials:

-

Cell membranes expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

-

Procedure:

-

A reaction mixture is prepared containing the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable buffer.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway: Dopamine D4 Receptor Antagonism in Glioblastoma

Dopamine D4 receptor antagonists have been shown to impede the growth and survival of glioblastoma stem cells.[1] The binding of an antagonist to the D4 receptor, a G protein-coupled receptor (GPCR), blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.[4] This includes the inhibition of pathways involving PDGFRβ, ERK1/2, and mTOR, as well as the disruption of the autophagy-lysosomal pathway.[1]

Muscarinic Receptor Activity

Derivatives of 1-methyl-4-phenylpiperidine have been investigated as antagonists for muscarinic acetylcholine receptors, particularly the M3 and M5 subtypes.[7] Antagonism of the M3 receptor, for instance, has therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[8][9] The binding affinity of these compounds for muscarinic receptors is determined using radioligand binding assays.

Quantitative Muscarinic Receptor Data

| Compound | Receptor | Assay Type | Affinity (pKi) | Reference |

| Piperidinyl piperidine analogues | Muscarinic M1, M2, M3 | Radioligand Binding | Varies | [10] |

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The protocol is similar to the dopamine receptor binding assay, with the primary difference being the specific receptor and radioligand used.

-

Materials:

-

Cell membranes expressing the specific human muscarinic receptor subtype (e.g., M3).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Wash buffer (e.g., phosphate-buffered saline).

-

Scintillation cocktail.

-

-

Procedure:

-

Reaction mixtures are prepared with cell membranes, the radioligand, and a range of concentrations of the test compound.

-

Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The filters are washed, and the radioactivity is measured.

-

-

Data Analysis: Competition curves are generated to determine the IC50, and the Ki is calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Signaling Pathway: Muscarinic M3 Receptor Antagonism

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, acetylcholine, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. A this compound derivative acting as an antagonist would block this pathway.[11][12]

Antimicrobial Activity

Various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[13][14] The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of these compounds.

Quantitative Antimicrobial Data

| Compound Class | Organism | Test | Potency (MIC) | Reference |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Broth Microdilution | Varies | [13][14] |

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal culture in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial dilutions of the test compound in the broth.

-

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the wells of the microtiter plate.

-

Each well is then inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives have shown promise as analgesics, dopamine receptor modulators for neurological and oncological applications, and muscarinic receptor antagonists for respiratory and urological conditions, as well as possessing antimicrobial properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize new and improved drugs based on this important chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates.

References

- 1. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 10. AID 141176 - Binding affinity against Muscarinic acetylcholine receptor M1 expressed in CHO-K1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-4-propylpiperidine: IUPAC Nomenclature, Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-methyl-4-propylpiperidine, a substituted piperidine derivative. Piperidine and its analogues are significant heterocyclic compounds in the fields of medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic intermediates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's nomenclature, structure, physicochemical properties, and a potential synthetic route.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from the parent heterocycle, piperidine, which is a six-membered saturated ring containing one nitrogen atom. The substituents are a methyl group at the first position (the nitrogen atom) and a propyl group at the fourth position (a carbon atom).

The chemical structure is as follows:

-

Molecular Formula: C₉H₁₉N

-

Canonical SMILES: CCC1CCN(C)CC1

-

InChI Key: InChI=1S/C9H19N/c1-3-4-9-5-7-10(2)8-6-9/h9H,3-8H2,1-2H3

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties can be calculated, others may be predicted or inferred from structurally similar compounds due to a lack of direct experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | Calculated |

| Molecular Formula | C₉H₁₉N | Calculated |

| CAS Number | 13396-83-3 | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |

| Boiling Point | 185-187 °C (predicted) | Inferred |

| Density | 0.845 g/cm³ (predicted) | Inferred |

| LogP (octanol-water partition coefficient) | 2.6 (predicted) | Inferred |

| pKa | 10.2 (predicted) | Inferred |

Potential Biological Activity

Derivatives of piperidine are known to exhibit a wide range of biological activities. For instance, N-substituted-4-piperidone compounds are important intermediates for various pharmaceuticals, including analgesics and central nervous system receptor antagonists.[1] While specific biological data for this compound is not extensively documented, its structural motifs suggest potential interactions with various biological targets. The N-methylpiperidine core is found in numerous biologically active molecules. Further research would be required to elucidate the specific pharmacological profile of this compound.

Experimental Protocol: Synthesis of this compound

The following is a plausible multi-step synthesis protocol for this compound, adapted from established methods for the synthesis of related piperidine derivatives.

Step 1: Synthesis of 4-Propylpyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromopyridine (1 equivalent) and dry tetrahydrofuran (THF).

-

Grignard Reagent Preparation: In a separate flask, prepare propylmagnesium bromide by adding 1-bromopropane (1.2 equivalents) to a suspension of magnesium turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.

-

Cross-Coupling Reaction: Cool the solution of 4-bromopyridine to 0 °C and add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.02 equivalents). To this mixture, add the prepared propylmagnesium bromide solution dropwise over 30 minutes.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-propylpyridine.

Step 2: Reduction of 4-Propylpyridine to 4-Propylpiperidine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 4-propylpyridine (1 equivalent) in methanol.

-

Catalytic Hydrogenation: Add a catalytic amount of platinum(IV) oxide (PtO₂) (0.05 equivalents).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

-

Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain 4-propylpiperidine.

Step 3: N-Methylation of 4-Propylpiperidine

-

Reaction Setup: To a round-bottom flask, add 4-propylpiperidine (1 equivalent), formaldehyde (37% aqueous solution, 1.5 equivalents), and formic acid (2 equivalents).

-

Eschweiler-Clarke Reaction: Heat the reaction mixture at reflux (100 °C) for 6 hours.

-

Basification and Extraction: Cool the mixture to room temperature and basify with a 2 M sodium hydroxide solution until the pH is approximately 10. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by distillation to yield this compound.

Visualizations

Below is a logical workflow diagram illustrating the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

In Vivo Experimental Protocols for 1-Methyl-4-propylpiperidine: A Generalized Framework for Preclinical Evaluation

Disclaimer: To date, specific in vivo experimental data or established protocols for 1-Methyl-4-propylpiperidine are not available in the peer-reviewed scientific literature. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel N-methyl-4-alkylpiperidine derivative, based on standard methodologies used for analogous compounds with potential analgesic and central nervous system activities. The quantitative data herein is hypothetical and for illustrative purposes only.

Application Notes

This compound belongs to the piperidine class of compounds, many of which are known to interact with the central nervous system. Structurally related molecules have shown affinity for various receptors, including opioid and serotonin receptors, suggesting potential applications as analgesics, psychotropics, or neurological research tools. The following protocols outline a basic workflow for the initial in vivo characterization of such a compound in rodent models, focusing on analgesic efficacy and general behavioral effects.

Hypothetical Pharmacological Profile

For the purpose of this illustrative guide, we will hypothesize that this compound acts as an agonist at mu-opioid receptors and has some interaction with serotonin pathways, potentially modulating pain perception and locomotor activity.

Experimental Protocols

Protocol 1: Assessment of Analgesic Activity using the Tail-Flick Test

The tail-flick test is a standard method for assessing the central analgesic effects of novel compounds.[1][2][3][4][5]

Objective: To determine the dose-dependent analgesic effect of this compound by measuring the latency of a mouse to move its tail from a thermal stimulus.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Positive control: Morphine (e.g., 10 mg/kg)

-

Male ICR mice (20-25 g)

-

Tail-flick analgesia meter

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Baseline Latency: Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick meter. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. To prevent tissue damage, a cut-off time (typically 10-12 seconds) should be established.[3]

-

Grouping and Administration: Randomly assign mice to experimental groups (Vehicle, Morphine, and different doses of this compound). Administer the respective compounds via i.p. injection.

-

Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Protocol 2: Evaluation of Central Analgesic Effects with the Hot Plate Test

The hot plate test is another common method to evaluate the efficacy of centrally acting analgesics.[6][7][8][9][10]

Objective: To assess the analgesic properties of this compound by measuring the reaction time of mice to a thermal stimulus applied to their paws.

Materials:

-

Same as Protocol 1

-

Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Plexiglass cylinder to confine the mouse on the hot plate

Procedure:

-

Acclimatization and Baseline: Acclimate mice to the testing environment. Place each mouse on the hot plate and start a timer. Record the time until the mouse exhibits a pain response, such as licking its paw or jumping.[9] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to avoid injury.[7]

-

Grouping and Administration: As in Protocol 1.

-

Post-treatment Latency: At various time points post-injection, place the mice back on the hot plate and record their reaction latency.

-

Data Analysis: Analyze the data similarly to the tail-flick test, calculating % MPE or comparing the mean latencies between groups.

Protocol 3: Assessment of Locomotor Activity and Anxiety-Like Behavior in an Open Field Test

The open field test is used to evaluate general locomotor activity and can also provide insights into anxiety-like behaviors.[11][12][13][14][15][16][17]

Objective: To determine the effects of this compound on spontaneous motor activity and exploratory behavior.

Materials:

-

Same as Protocol 1, with a potential anxiolytic positive control like Diazepam.

-

Open field apparatus (a square arena, e.g., 40x40x30 cm), often equipped with infrared beams or a video tracking system.[12][14]

Procedure:

-

Acclimatization: Acclimate mice to the testing room.

-

Grouping and Administration: As in previous protocols.

-

Testing: At a set time after injection (e.g., 30 minutes), place a mouse in the center of the open field and allow it to explore for a defined period (e.g., 5-10 minutes).

-

Data Recording: An automated system will record various parameters, including:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (standing on hind legs)

-

-

Data Analysis: Compare the mean values for each parameter across the different treatment groups. A significant decrease in distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. Time spent in the center is often used as an inverse measure of anxiety.[17]

Quantitative Data (Hypothetical)

Table 1: Analgesic Effect of this compound in the Tail-Flick Test

| Treatment Group | Dose (mg/kg, i.p.) | Peak % MPE (at 60 min) |

| Vehicle | - | 5.2 ± 1.5 |

| Morphine | 10 | 85.4 ± 4.2 |

| This compound | 5 | 30.1 ± 3.8 |

| This compound | 10 | 55.7 ± 5.1 |

| This compound | 20 | 78.9 ± 4.9 |

Table 2: Effect of this compound on Locomotor Activity in the Open Field Test

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (%) |

| Vehicle | - | 2540 ± 150 | 12.5 ± 2.1 |

| This compound | 5 | 2310 ± 180 | 11.8 ± 1.9 |

| This compound | 10 | 1850 ± 165 | 10.5 ± 2.5 |

| This compound | 20 | 1230 ± 140 | 9.7 ± 1.8 |

Visualizations

Caption: Generalized workflow for in vivo screening.

Caption: Hypothetical mu-opioid receptor signaling.

References

- 1. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. Tail flick test - Wikipedia [en.wikipedia.org]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. dol.inf.br [dol.inf.br]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. Hot plate test [panlab.com]

- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. va.gov [va.gov]

- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Evaluation of psychotropic drugs with a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Open field (animal test) - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1-Methyl-4-propylpiperidine and Related Compounds in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for 1-Methyl-4-propylpiperidine in neuroscience research are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally related 1-methyl-4-substituted piperidine derivatives and provide a framework for investigating the potential neuropharmacological properties of this compound.

Introduction to 1-Methyl-4-substituted Piperidines in Neuroscience

The 1-methyl-4-substituted piperidine scaffold is a privileged structure in neuroscience research, forming the core of numerous compounds that interact with key neurotransmitter systems. These derivatives have been extensively investigated for their ability to modulate the activity of dopamine and serotonin receptors and transporters, making them valuable tools for studying neurological and psychiatric disorders.

The nature of the substituent at the 4-position of the piperidine ring plays a critical role in determining the compound's potency, selectivity, and functional activity (agonist, antagonist, or reuptake inhibitor) at its molecular targets. While aromatic and other complex moieties at the 4-position are common in potent neuroactive compounds, the study of simpler 4-alkyl substituted derivatives can provide valuable insights into the fundamental structure-activity relationships (SAR) governing receptor-ligand interactions.

Potential Applications in Neuroscience Research

Based on the pharmacology of related compounds, this compound could be investigated for its potential activity in the following areas:

-

Dopaminergic System Modulation: As a tool to probe the structure and function of dopamine receptors (D1-D5) and the dopamine transporter (DAT). This could be relevant for research into Parkinson's disease, addiction, and psychosis.

-

Serotonergic System Modulation: To investigate the role of serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT) in mood disorders, anxiety, and cognition.

-

Lead Compound for Drug Discovery: As a starting point for the development of novel therapeutic agents targeting dopaminergic or serotonergic pathways.

Quantitative Data for Related 1-Methyl-4-Substituted Piperidine Derivatives

The following tables summarize binding affinity data (Ki values) for a selection of 1-methyl-4-substituted piperidine derivatives at dopamine and serotonin receptors. This data illustrates the range of potencies and selectivities that can be achieved by modifying the 4-substituent and provides a basis for comparison when evaluating this compound.

Table 1: Dopamine Receptor and Transporter Binding Affinities of Selected Piperidine Derivatives

| Compound | Target | Ki (nM) | Reference Compound |

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | DAT | Potent | Cocaine |

| (-)-OSU6162 | D2 | 447 | Haloperidol |

| ACR16 | D2 | >1000 | Haloperidol |

Table 2: Serotonin Receptor and Transporter Binding Affinities of Selected Piperidine Derivatives

| Compound | Target | Ki (nM) | Reference Compound |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | SERT | 2 - 400 | Fluoxetine |

| AM1 (Quinolizidine-modified 4-aminoquinoline) | SERT | >10000 |

Experimental Protocols

The following are generalized protocols for assessing the neuropharmacological activity of a novel 1-methyl-4-substituted piperidine derivative like this compound.

In Vitro Radioligand Binding Assays

This protocol is used to determine the binding affinity of the test compound for specific receptors or transporters.

Objective: To determine the inhibitory constant (Ki) of this compound at dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

-

Test compound (this compound) at various concentrations

-

Non-specific binding inhibitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

-

Assay buffer (e.g., Tris-HCl with co-factors)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol is used to assess the effect of the test compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., saline)

-

Vehicle control

-

Open field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

-

Immediately place each mouse into an individual open field chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

-

Analyze the data by comparing the activity of the compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

The following diagrams illustrate key concepts relevant to the study of this compound in neuroscience.

Caption: Potential interaction of this compound with the dopaminergic synapse.

Application Notes and Protocols for the Analytical Detection of 1-Methyl-4-propylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-Methyl-4-propylpiperidine. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific detection, and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, suitable for routine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the identification and quantification of this compound. This technique is particularly useful for analyzing complex matrices and for confirmation of the analyte's identity.

Experimental Protocol

a) Sample Preparation (General)

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution in methanol.

-

Sample Extraction (from a biological matrix, e.g., plasma):

-

To 1 mL of plasma, add a suitable internal standard (e.g., 1-Methyl-4-phenylpiperidine).

-

Perform a liquid-liquid extraction with 5 mL of a non-polar solvent like n-hexane or dichloromethane.

-

Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

-

b) GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for this compound (C9H19N, MW: 141.25): Monitor for characteristic fragment ions. The molecular ion (m/z 141) may be observed, but the base peak is often a result of alpha-cleavage. A common fragment for N-methylpiperidines is m/z 98 (loss of a propyl group) and m/z 58.

-

Data Presentation

| Parameter | Value |

| Linear Range | 5 - 500 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Recovery | > 90% |

| Precision (RSD%) | < 10% |

Experimental Workflow

High-Performance Liquid Chromatography (HPLC) with UV Detection

For routine quantification, HPLC with UV detection can be employed. Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.

Experimental Protocol

a) Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards from 0.1 µg/mL to 50 µg/mL in acetonitrile.

-

Derivatization Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of the dansyl chloride solution.

-

Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of 250 mM sodium hydroxide to stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

b) HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-10 min: 50% B to 90% B

-

10-15 min: Hold at 90% B

-

15-16 min: 90% B to 50% B

-

16-20 min: Re-equilibrate at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Set to the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).

Data Presentation

| Parameter | Value |

| Linear Range | 0.5 - 25 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Recovery | > 85% |

| Precision (RSD%) | < 15% |

Experimental Workflow

Signaling Pathways and Logical Relationships